molecular formula C13H9Cl2N5 B4776749 3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE

3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE

Cat. No.: B4776749
M. Wt: 306.15 g/mol
InChI Key: PPPAMIKDVXSYRJ-UHFFFAOYSA-N
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Description

3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a tetrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE typically involves multiple steps, starting with the preparation of the dichlorophenylmethyl intermediate. This intermediate is then reacted with various reagents to form the tetrazole and pyridine rings. Common synthetic routes include:

    Nitration and Reduction: The dichlorophenyl group is nitrated and subsequently reduced to form the corresponding amine.

    Cyclization: The amine is then subjected to cyclization reactions to form the tetrazole ring.

    Coupling: Finally, the tetrazole intermediate is coupled with a pyridine derivative under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Industrial Chemistry: The compound’s reactivity and stability are leveraged in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE apart is its unique combination of a dichlorophenyl group, a tetrazole ring, and a pyridine ring. This structural arrangement imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

3-[2-[(3,4-dichlorophenyl)methyl]tetrazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N5/c14-11-4-3-9(6-12(11)15)8-20-18-13(17-19-20)10-2-1-5-16-7-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPAMIKDVXSYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(N=N2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE
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3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE
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3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE
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3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE
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3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE
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3-{2-[(3,4-DICHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE

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